molecular formula C21H22N2O3S B12789199 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil CAS No. 136160-34-4

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12789199
CAS No.: 136160-34-4
M. Wt: 382.5 g/mol
InChI Key: WGWFCFMAZPEFFJ-UHFFFAOYSA-N
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Description

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is a synthetic organic compound belonging to the uracil class, specifically designed for biochemical and virological research. This compound is part of a family of uracil derivatives that have been investigated for their activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , showing targeted activity against HIV-1 . Structurally, it is built on a pyrimidinedione core, which is substituted at the 1-position with a benzyloxymethyl group, at the 5-position with an isopropyl group, and at the 6-position with a phenylthio moiety . Compounds in this class, such as the closely related HEPT analogues, are known to act as allosteric modulators of the HIV-1 reverse transcriptase enzyme, binding to a distinct pocket and disrupting the viral replication cycle . Research-grade compounds like this are essential tools for studying the structure-activity relationships of NNRTIs and for exploring novel mechanisms to combat viral resistance . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a controlled laboratory setting by qualified researchers and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

CAS No.

136160-34-4

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

1-(phenylmethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C21H22N2O3S/c1-15(2)18-19(24)22-21(25)23(14-26-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,25)

InChI Key

WGWFCFMAZPEFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Alkoxy-5-Alkyl-6-(Arylthio)uracils (General Class)

A closely related class of compounds, including 5-isopropyl-1-alkoxy-6-(arylthio)uracils, has been synthesized and studied extensively for antiviral activity. The preparation involves the following key steps:

Step Description Reagents/Conditions Outcome
1 Formation of N-alkoxy-N'-((2-alkyl-3,3-bis(methylthio)acryloyl)ureas Reaction of 5a-e with AgOCN in benzene, followed by alkoxyamine addition Good to excellent yields of intermediates (10a-z)
2 Cyclization to 1-alkoxy-5-alkyl-6-(methylthio)uracils Acetic acid with catalytic p-toluenesulfonic acid (p-TsOH) Formation of uracil ring system (11a-z)
3 Oxidation of methylthio to methylsulfonyl derivatives 3-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane High yields of sulfonyl derivatives (12a-x)
4 Thiolation with arenethiols Ethanolic NaOH solution with appropriate arenethiol Formation of 1-alkoxy-5-alkyl-6-(arylthio)uracils (14-49)

This sequence is adaptable to the synthesis of 5-isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil by selecting the benzyloxy methyl group as the alkoxy substituent at N-1 and phenylthiol as the arenethiol.

Specific Preparation of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil

  • Step 1: Preparation of 1-(Benzyloxy)methyl uracil derivative
    The N-1 position is alkylated with benzyloxymethyl chloride or a similar benzyloxy methylating agent under basic conditions to yield the 1-(benzyloxy)methyl uracil intermediate.

  • Step 2: Introduction of the isopropyl group at C-5
    The 5-position is substituted with an isopropyl group, often via alkylation or condensation reactions using isopropyl precursors or via regioselective functionalization of the uracil ring.

  • Step 3: Thiolation at C-6
    The 6-position is functionalized by replacing a leaving group (e.g., halogen) with a phenylthio group through nucleophilic aromatic substitution using thiophenol or phenylthiolate salts in ethanolic sodium hydroxide solution.

  • Step 4: Purification and Characterization
    The final compound is purified by chromatographic techniques and characterized by spectroscopic methods (NMR, MS, IR) and elemental analysis.

Research Findings and Optimization Notes

  • The cyclization step in acetic acid with catalytic p-TsOH is crucial for efficient ring closure and high yields.
  • Oxidation of methylthio intermediates to methylsulfonyl derivatives improves the reactivity for subsequent thiolation.
  • The choice of alkoxy substituent at N-1 significantly affects biological activity; benzyloxy methyl is a common and effective group.
  • Introduction of the isopropyl group at C-5 enhances metabolic stability and antiviral potency.
  • The thiolation step requires careful control of pH and solvent to ensure selective substitution without side reactions.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Intermediate/Product Yield/Notes
1 N-alkylation at N-1 Benzyloxymethyl chloride, base (e.g., NaH) 1-(Benzyloxy)methyl uracil derivative High yield, mild conditions
2 Alkylation at C-5 Isopropyl precursor, base or Friedel-Crafts type 5-Isopropyl uracil derivative Regioselective, moderate to high yield
3 Oxidation (optional) m-CPBA in CH2Cl2 Methylsulfonyl intermediate High yield, improves thiolation
4 Thiolation at C-6 Thiophenol, ethanolic NaOH 6-(Phenylthio)uracil derivative High yield, requires controlled pH
5 Purification Chromatography (silica gel) Pure 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil Confirmed by NMR, MS

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and enzymes.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

    Pharmaceutical Development: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the RNA or DNA strands. These interactions can disrupt cellular processes and lead to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral activity and selectivity of 5-isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil are influenced by its structural features. Below is a comparative analysis with key analogs:

Table 1: Structural Modifications and Anti-HIV-1 Activity

Compound Name C-5 Substituent N-1 Substituent C-6 Phenylthio Modification EC₅₀ (µM) Selectivity Index (CC₅₀/EC₅₀) Reference
HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) Methyl Hydroxyethoxymethyl None 0.5–1.0 >100
5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil (E-BPU) Ethyl Benzyloxymethyl None 0.0059 >1,600
5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil (Target Compound) Isopropyl Benzyloxymethyl None 0.0027 >3,700
5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(3,5-dimethylphenylthio)uracil Ethyl Hydroxyethoxymethyl 3,5-Dimethyl 0.0018 >5,500
5-Isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(3,5-dimethylphenylthio)thymine Isopropyl Hydroxyethoxymethyl 3,5-Dimethyl 0.0012 >8,300

Key Findings

C-5 Substitution :

  • Bulky alkyl groups at C-5 (e.g., ethyl, isopropyl) significantly enhance potency compared to the methyl group in HEPT. For example:

  • Ethyl substitution (E-BPU) improves EC₅₀ by ~170-fold over HEPT .
  • Isopropyl substitution (target compound) further reduces EC₅₀ to 0.0027 µM , likely due to enhanced hydrophobic interactions with the RT pocket .

N-1 Substitution :

  • The benzyloxymethyl group at N-1 increases lipophilicity and bioavailability compared to hydroxyethoxymethyl (HEPT) or ethoxymethyl groups. This modification improves cell membrane permeability and RT binding affinity .

C-6 Phenylthio Modifications: Introducing electron-donating groups (e.g., 3,5-dimethyl) to the phenylthio ring boosts activity. For instance, 3,5-dimethylphenylthio derivatives achieve EC₅₀ values in the low nanomolar range (0.0012–0.0018 µM) . However, the target compound’s unmodified phenylthio group still achieves submicromolar potency, emphasizing the dominance of C-5 and N-1 substitutions.

Selectivity and Toxicity: The target compound’s selectivity index (>3,700) surpasses early analogs like HEPT (>100) due to reduced cytotoxicity (CC₅₀ >10 µM) .

Biological Activity

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil, also known by its CAS number 47547-28-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, specifically focusing on its antiviral properties.

Chemical Structure and Properties

The molecular formula of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is C21H22N2O3S, and it features a pyrimidine base with specific substitutions that enhance its biological activity. The structural modifications at positions 1, 5, and 6 contribute to its pharmacological profile.

Research indicates that compounds similar to 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil exhibit significant antiviral activity by inhibiting viral replication mechanisms. For instance, studies have shown that derivatives of uracil can act as inhibitors of HIV-1 replication, with some compounds demonstrating low effective concentrations (EC50) in the micromolar range.

Case Studies and Findings

  • HIV-1 Inhibition : A study published in the Journal of Medicinal Chemistry highlighted that modifications to the uracil structure significantly enhanced anti-HIV activity. For example, a related compound with a propoxy group at position 1 showed an EC50 of 0.064 μM against HIV-1 . This suggests that the introduction of bulky or electron-donating groups can improve antiviral efficacy.
  • Comparative Analysis : Another study found that various alkoxy substituents at the N-1 position were tested for their ability to inhibit HIV-1 replication. The propoxy derivative was noted as particularly effective . The introduction of isopropyl groups at C-5 was also shown to increase metabolic stability and antiviral potency.
  • Broader Antiviral Spectrum : Beyond HIV, compounds structurally related to 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil have been investigated for their activity against other viral pathogens. For instance, some derivatives have shown promise against animal viruses such as the canine distemper virus and others .

Tables of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameTarget VirusEC50 (μM)Reference
5-Isopropyl-1-propoxyuracilHIV-10.064
6-(3,5-Dimethylphenylthio)-5-isopropyl-1-propoxyuracilHIV-10.19
Various alkoxy derivativesHIV-1Varies (up to 0.19)
Related thiazolidinone derivativesHCV32.2 - 31.9

Pharmacokinetics and Metabolism

The metabolic stability of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is crucial for its potential therapeutic application. Studies indicate that when incubated with rat liver homogenates, no significant metabolites were observed, suggesting a stable N-O bond and minimal metabolic degradation . This stability is advantageous for maintaining therapeutic levels in vivo.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving uracil derivatives. Key steps include:

Alkylation : Introducing the benzyloxymethyl group at the 1-position using alkyl halides (e.g., benzyl bromide) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Thioether Formation : Reacting the intermediate with phenylthiol derivatives (e.g., PhSH) in the presence of a base (e.g., NaOH/MeOH) to introduce the phenylthio group at the 6-position .

Isopropyl Substitution : Utilizing nucleophilic substitution or coupling reactions to install the isopropyl group.

  • Key Variables : Reaction time, solvent polarity, and temperature (e.g., reflux conditions for thioether formation).

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy methyl protons at δ 4.5–5.5 ppm, phenylthio group via aromatic signals) .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. How can solubility properties guide experimental design?

  • Methodological Answer :

  • Polarity Assessment : Test solubility in DMSO (polar aprotic), THF (moderate polarity), and hexane (nonpolar) to determine optimal reaction solvents.
  • Formulation Studies : For biological assays, use co-solvents (e.g., DMSO/PBS mixtures) to enhance aqueous solubility while avoiding precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the phenylthio group at the 6-position?

  • Methodological Answer :

  • Base Selection : Compare NaOH, KOH, and Et₃N in methanol or THF to maximize nucleophilic substitution efficiency .
  • Temperature Control : Conduct kinetic studies at 25°C vs. 50°C to balance reaction rate and side-product formation.
  • Monitoring : Use TLC or HPLC to track intermediate consumption (e.g., Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. What strategies mitigate instability during synthesis or storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the phenylthio group .
  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) to identify decomposition pathways (e.g., hydrolysis of the benzyloxy group) .

Q. How do substitution patterns influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl/aryl groups at positions 1 and 6) and test against target enzymes (e.g., thymidylate synthase).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with substituent modifications .

Q. How can AI tools predict feasible synthetic routes?

  • Methodological Answer :

  • Database Mining : Leverage Reaxys or SciFinder to identify analogous uracil syntheses and adapt reaction templates .
  • AI Platforms : Use Pistachio or ASKCOS to prioritize routes based on atom economy and step efficiency .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell lines, incubation times, and control compounds across studies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in IC₅₀ values due to experimental conditions .

Experimental Design Tables

Table 1 : Optimization of Thioether Formation Conditions

BaseSolventTemp (°C)Yield (%)Purity (HPLC)
NaOHMeOH256895
KOHTHF507292
Et₃NDMF254588

Table 2 : Stability Under Accelerated Conditions

ConditionTime (Days)Degradation (%)Major Byproduct
40°C, Dark75Hydrolyzed ester
60°C, Light322Sulfoxide

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